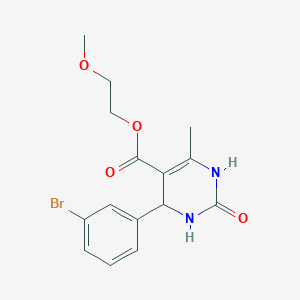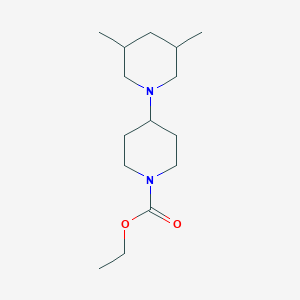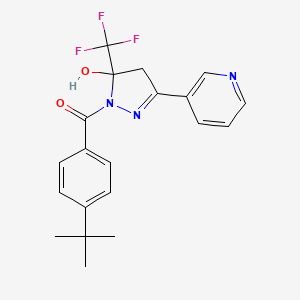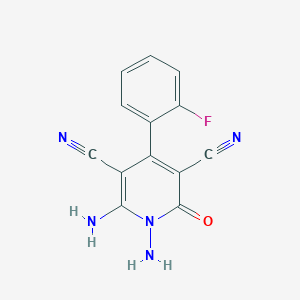
butyl (2-methoxy-4-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2-methoxy-4-nitrophenyl)carbamate, also known as BNPC, is a carbamate insecticide that has been widely used in agricultural and household settings. It was first synthesized in the 1950s and has since been used to control a variety of pests, including mosquitoes, flies, and cockroaches. BNPC is known for its effectiveness, low toxicity to mammals, and low environmental impact.
Mécanisme D'action
Butyl (2-methoxy-4-nitrophenyl)carbamate acts as an acetylcholinesterase inhibitor, meaning that it interferes with the normal function of the enzyme that breaks down acetylcholine, a neurotransmitter that is essential for nerve function. By inhibiting acetylcholinesterase, butyl (2-methoxy-4-nitrophenyl)carbamate causes a buildup of acetylcholine in the nervous system, leading to paralysis and death in insects.
Biochemical and Physiological Effects
Studies have shown that butyl (2-methoxy-4-nitrophenyl)carbamate has a low toxicity to mammals and does not accumulate in the environment. However, it can have some negative effects on non-target organisms, such as beneficial insects and aquatic organisms. In addition, exposure to butyl (2-methoxy-4-nitrophenyl)carbamate can cause irritation to the eyes and skin in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl (2-methoxy-4-nitrophenyl)carbamate has several advantages for use in laboratory experiments, including its effectiveness against a wide range of insect pests, its low toxicity to mammals, and its low environmental impact. However, some limitations include its potential negative effects on non-target organisms and the need for careful handling and disposal due to its toxicity.
Orientations Futures
There are several potential future directions for research on butyl (2-methoxy-4-nitrophenyl)carbamate, including the development of new formulations and delivery methods that increase its effectiveness and reduce its impact on non-target organisms. In addition, there is a need for more research on the potential long-term effects of butyl (2-methoxy-4-nitrophenyl)carbamate exposure on human health and the environment. Finally, there is a need for more research on the use of butyl (2-methoxy-4-nitrophenyl)carbamate as a tool for controlling the spread of insect-borne diseases in developing countries.
Méthodes De Synthèse
Butyl (2-methoxy-4-nitrophenyl)carbamate can be synthesized through a multistep process that involves the reaction of 2-methoxy-4-nitrophenol with butyl isocyanate. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques, including infrared and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Butyl (2-methoxy-4-nitrophenyl)carbamate has been extensively studied for its insecticidal properties and its potential as a tool for controlling insect-borne diseases. Research has shown that butyl (2-methoxy-4-nitrophenyl)carbamate is effective against a wide range of insect pests, including those that are resistant to other insecticides. In addition, studies have shown that butyl (2-methoxy-4-nitrophenyl)carbamate can be used to control the spread of diseases such as malaria and dengue fever by targeting the mosquitoes that transmit these diseases.
Propriétés
IUPAC Name |
butyl N-(2-methoxy-4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-3-4-7-19-12(15)13-10-6-5-9(14(16)17)8-11(10)18-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLZEJXEPRLRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl (2-methoxy-4-nitrophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-N-(2-hydroxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5109140.png)
![6-amino-1-benzyl-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5109150.png)
![1-ethyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-piperidinamine](/img/structure/B5109156.png)
![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5109168.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5109185.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5109189.png)

![4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5109202.png)

![2,3-bis{[(5-ethoxy-1H-benzimidazol-2-yl)thio]methyl}quinoxaline 1,4-dioxide](/img/structure/B5109216.png)

![2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5109225.png)
![4-amino-N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]benzamide dihydrochloride](/img/structure/B5109235.png)